Naftopidil Dihydrochloride

説明

特性

IUPAC Name |

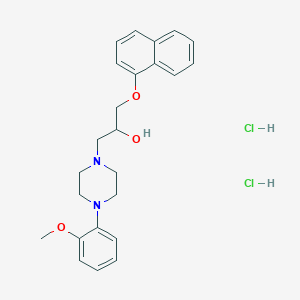

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.2ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;;/h2-12,20,27H,13-18H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVCEQMJXMUXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57149-08-3 | |

| Record name | Naftopidil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAFTOPIDIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I80E37JBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naftopidil Dihydrochloride: A Technical Guide to its Mechanism of Action and Alpha-1D Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftopidil (B1677906) is an alpha-1 adrenergic receptor (AR) antagonist utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] A distinguishing characteristic of naftopidil is its preferential binding to the alpha-1D adrenergic receptor subtype, in addition to its affinity for the alpha-1A subtype, while exhibiting a lower affinity for the alpha-1B subtype.[3][4] This selectivity profile is thought to contribute to its efficacy in improving both voiding and storage symptoms of BPH, with a potentially favorable cardiovascular side-effect profile.[5][6] This technical guide provides an in-depth exploration of the mechanism of action of naftopidil, with a core focus on its alpha-1D receptor selectivity. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Introduction to Alpha-1 Adrenergic Receptors and Naftopidil

Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine.[7] They are classified into three subtypes: alpha-1A, alpha-1B, and alpha-1D.[8][9] These subtypes are distributed differently throughout the body and are involved in various physiological processes. The alpha-1A subtype is predominantly located in the prostate, the alpha-1B subtype in vascular smooth muscle, and the alpha-1D subtype is present in the bladder and spinal cord.[5]

Naftopidil is a phenylpiperazine derivative that acts as a competitive and reversible antagonist at alpha-1 adrenoceptors.[1][10] Its clinical utility in BPH is attributed to the relaxation of smooth muscle in the prostate and bladder neck, which alleviates urinary obstruction.[5] The unique aspect of naftopidil lies in its higher affinity for the alpha-1D subtype compared to other alpha-1 blockers like tamsulosin, which is more selective for the alpha-1A subtype.[11]

Quantitative Analysis of Receptor Selectivity

The selectivity of naftopidil for the alpha-1D adrenergic receptor subtype has been quantified in various studies through radioligand binding assays. These assays determine the binding affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | pKi | Selectivity Ratio (α1D vs. α1A) | Selectivity Ratio (α1D vs. α1B) | Reference |

| Naftopidil | α1A | ~34.8 | ~7.46 | ~3 | ~17 | [3][10] |

| α1B | ~197.2 | ~6.71 | [3][10] | |||

| α1D | ~11.6 | ~7.94 | [1][3][10] | |||

| Tamsulosin | α1A | - | - | - | - | [11] |

| α1D | - | - | - | - | [11] | |

| Prazosin | α1 | 11.6 | 7.94 | - | - | [1] |

Note: There can be variations in reported Ki values across different studies due to differences in experimental conditions. One study has reported a different affinity profile of α1A > α1B > α1D for naftopidil, highlighting the importance of considering data from multiple laboratories.[6]

Mechanism of Action: Antagonism of Alpha-1D Signaling

The canonical signaling pathway for all three alpha-1 AR subtypes involves their coupling to the Gq/11 family of G-proteins.[9][12] Activation of the receptor by an agonist like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][12]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[12] This cascade ultimately leads to various cellular responses, including smooth muscle contraction.[6]

Naftopidil, as an antagonist, binds to the alpha-1D receptor and prevents the binding of endogenous agonists, thereby inhibiting this signaling cascade and the subsequent physiological response.

Beyond the canonical Gq/PLC pathway, alpha-1D adrenoceptors have been shown to couple to other signaling pathways, including the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK) pathway, specifically activating ERK.[13][14]

Signaling Pathway Diagrams

Canonical Alpha-1D Adrenergic Receptor Signaling Pathway.

Mechanism of Action of Naftopidil as an Alpha-1D Antagonist.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines a general method for determining the binding affinity of naftopidil for alpha-1 adrenergic receptor subtypes.

Workflow for Radioligand Binding Assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected to express individual human alpha-1A, alpha-1B, or alpha-1D adrenergic receptors are cultured to near confluence.[15]

-

Cells are harvested, washed, and then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[16]

-

The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[16]

-

The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.[16]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.[16]

-

To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin), and a range of concentrations of unlabeled naftopidil.[16]

-

For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) is used.

-

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[16]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[16]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

The filters are dried, and the trapped radioactivity is quantified using a liquid scintillation counter.[16]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

Competition curves are generated by plotting the percentage of specific binding against the logarithm of the naftopidil concentration.

-

The IC50 (the concentration of naftopidil that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Functional Assay: Calcium Mobilization

This protocol describes a method to assess the functional antagonist activity of naftopidil by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Workflow for Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Preparation:

-

CHO cells expressing the desired alpha-1 adrenoceptor subtype are seeded into black, clear-bottom 96-well microplates and cultured overnight.[18]

-

The growth medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES).

-

-

Dye Loading:

-

Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the assay buffer for a specified time (e.g., 60 minutes) at 37°C.[19] Pluronic acid may be included to aid in dye solubilization.[19]

-

After incubation, the dye-containing solution is removed, and the cells are washed with the assay buffer.

-

-

Assay Procedure:

-

The assay is performed using a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken.

-

Different concentrations of naftopidil are added to the wells, and the plates are incubated for a short period.

-

A fixed concentration of an alpha-1 agonist (e.g., phenylephrine) is then added to all wells to stimulate the receptors.[20]

-

The fluorescence intensity is monitored in real-time before and after the addition of the agonist.

-

-

Data Analysis:

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is calculated.

-

The inhibitory effect of naftopidil is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Dose-response curves are constructed to determine the IC50 of naftopidil for inhibiting the agonist response.

-

The Schild analysis can be used to determine the pA2 value, which is a measure of the potency of a competitive antagonist.

-

Conclusion

Naftopidil dihydrochloride (B599025) is an alpha-1 adrenergic receptor antagonist with a notable selectivity for the alpha-1D subtype. This selectivity is substantiated by quantitative binding data and is central to its mechanism of action in the treatment of BPH. By competitively inhibiting the binding of norepinephrine to alpha-1D receptors, particularly in the bladder, naftopidil effectively blocks the downstream Gq/PLC signaling cascade, leading to smooth muscle relaxation and improvement in urinary storage symptoms. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of naftopidil and other subtype-selective alpha-1 adrenergic receptor modulators. A thorough understanding of its pharmacological profile is crucial for optimizing its therapeutic use and for the development of novel drugs targeting the alpha-1 adrenergic system.

References

- 1. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 6. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. The relationship between alpha 1-adrenergic receptor occupation and the mobilization of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ics.org [ics.org]

- 12. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Regulation of hamster alpha 1B-adrenoceptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assay in Summary_ki [bindingdb.org]

- 20. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Naftopidil Dihydrochloride Signaling in Prostate Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftopidil (B1677906) dihydrochloride (B599025) is a selective α1-adrenoceptor antagonist widely utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from its ability to induce relaxation of prostate smooth muscle, thereby alleviating urinary obstruction. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by Naftopidil in prostate smooth muscle cells. We will delve into its primary mechanism of action as an α1-adrenoceptor antagonist, its impact on downstream signaling cascades, and its pleiotropic effects on cell proliferation and apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: α1-Adrenoceptor Antagonism

Naftopidil's primary mechanism of action is the blockade of α1-adrenergic receptors in the smooth muscle of the prostate and bladder neck.[1] This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine, which are responsible for smooth muscle contraction.

Naftopidil exhibits a unique selectivity profile, with a notably higher affinity for the α1D-adrenoceptor subtype compared to the α1A and α1B subtypes.[1][2][3] While the α1A-adrenoceptor is the predominant subtype in the human prostate, accounting for approximately 75% of α1-receptors, the α1D-subtype also plays a significant role in regulating smooth muscle tone and bladder function.[4]

Signaling Pathway of α1-Adrenoceptor Antagonism in Prostate Smooth Muscle

The binding of an agonist (e.g., norepinephrine) to α1-adrenoceptors on prostate smooth muscle cells typically initiates a well-defined signaling cascade leading to muscle contraction. Naftopidil, as an antagonist, interrupts this pathway.

Pleiotropic Effects Beyond Smooth Muscle Relaxation

Recent research has uncovered that Naftopidil's therapeutic benefits may extend beyond simple smooth muscle relaxation. The drug has been shown to induce apoptosis and inhibit proliferation in both benign and malignant prostate cells.

Induction of G1 Cell Cycle Arrest

Naftopidil has been demonstrated to inhibit the growth of prostate cancer cell lines by arresting the cell cycle at the G1 phase.[5] This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors p27(kip1) and p21(cip1).[5]

Inhibition of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a cytokine involved in cell growth, differentiation, and apoptosis. In some cancers, the TGF-β signaling pathway can promote tumor progression. Naftopidil has been shown to inhibit TGF-β signaling by blocking the phosphorylation of Smad2, a key downstream effector in the pathway.[6] This inhibition of TGF-β signaling may contribute to the pro-apoptotic effects of Naftopidil.[6][7]

References

- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 2. Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

Molecular Docking of Naftopidil Dihydrochloride with Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies of Naftopidil (B1677906) Dihydrochloride with adrenergic receptors. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the computational approaches used to elucidate the binding mechanism of this selective α1-adrenergic receptor antagonist. This document outlines the mechanism of action, summarizes key quantitative data from binding and docking studies, presents detailed experimental protocols for in silico analysis, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Naftopidil and its Mechanism of Action

Naftopidil is a pharmacological agent primarily utilized in the management of benign prostatic hyperplasia (BPH).[1] Its therapeutic effects are attributed to its function as an antagonist of alpha-1 (α1) adrenergic receptors. These receptors are predominantly located in the smooth muscles of the lower urinary tract, including the prostate and bladder neck, where they mediate smooth muscle contraction.[1] By blocking these receptors, Naftopidil induces smooth muscle relaxation, thereby alleviating the urinary symptoms associated with BPH.[1]

Naftopidil exhibits a notable selectivity for the α1D-adrenergic receptor subtype over the α1A and α1B subtypes.[1][2][3] While α1A receptors are abundant in the prostate, the α1D subtype is also significantly expressed in the bladder.[1][2] This dual antagonism of α1A and α1D receptors is thought to contribute to Naftopidil's efficacy in improving both voiding and storage symptoms of BPH.[2][4] The selectivity for the α1D subtype may also play a role in the regulation of bladder function.[4]

Quantitative Data: Binding Affinities and Docking Scores

The interaction of Naftopidil with adrenergic receptor subtypes has been quantified through both experimental binding assays and computational molecular docking studies. The following tables summarize the available quantitative data.

| Adrenergic Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Reference |

| α1A | Naftopidil | ~3.6 - 10.8 | [2][3] |

| α1B | Naftopidil | ~20.4 | [2][3] |

| α1D | Naftopidil | ~1.2 | [2][3] |

| α1 (prostatic tissue) | Naftopidil | 11.6 | [5] |

| α2 (prostatic tissue) | Naftopidil | 70.0 | [5] |

| Receptor Model | Ligand Enantiomer | Calculated Binding Energy (kcal/mol) | Key Interacting Residue | Reference |

| α1D-Adrenoceptor (Homology Model) | (R)-Naftopidil | -9.0 | Glu190 | [6] |

| α1D-Adrenoceptor (Homology Model) | (S)-Naftopidil | -9.0 | Glu190 | [6] |

Experimental Protocols for Molecular Docking

The following sections detail the methodologies typically employed in the molecular docking of Naftopidil with adrenergic receptors. As the crystal structure for the α1D-adrenergic receptor is not always available, homology modeling is a critical first step.

Homology Modeling of the α1D-Adrenergic Receptor

Given the absence of an experimentally determined crystal structure for the α1D-adrenergic receptor, a homology model is constructed using a suitable template.[6][7]

-

Template Selection: A high-resolution crystal structure of a related G protein-coupled receptor (GPCR), such as the β2-adrenergic receptor or the dopamine (B1211576) D3 receptor, is chosen as the template.[8] The selection is based on sequence identity and transmembrane domain similarity.[8]

-

Sequence Alignment: The amino acid sequence of the human α1D-adrenergic receptor is aligned with the sequence of the chosen template.

-

Model Building: A three-dimensional model of the α1D-adrenergic receptor is generated using a homology modeling software package like MODELLER or SWISS-MODEL.[8][9] This process involves constructing the backbone of the target protein based on the template's structure and modeling the side chains.

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes and to obtain a more stable conformation. The quality of the final model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.[8] A reliable model should have a high percentage of residues in the most favored regions of the Ramachandran plot.[8]

Ligand and Receptor Preparation

Prior to docking, both the Naftopidil molecule (ligand) and the adrenergic receptor model must be prepared.

-

Ligand Preparation: The 3D structure of Naftopidil Dihydrochloride is built and optimized using a molecular modeling program. This involves assigning the correct protonation states at physiological pH, adding charges (e.g., Gasteiger charges), and defining rotatable bonds. The lowest energy conformation is typically used for docking.[6]

-

Receptor Preparation: The prepared homology model of the adrenergic receptor is loaded into the docking software. This involves adding hydrogen atoms, assigning charges (e.g., Kollman charges), and removing water molecules and any co-crystallized ligands from the template structure.[10] The binding site is then defined, often as a grid box encompassing the putative ligand-binding pocket within the transmembrane domains.[11]

Molecular Docking Simulation

Molecular docking simulations are performed to predict the binding pose and affinity of Naftopidil within the adrenergic receptor's binding site.

-

Docking Algorithm: A docking program such as AutoDock, Glide, or Surflex-Dock is used.[8][9] These programs employ algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the receptor's active site.[12]

-

Scoring Function: The docking program uses a scoring function to estimate the binding free energy for each predicted pose.[13] The poses are then ranked based on these scores, with the lowest energy pose generally considered the most favorable.

-

Analysis of Interactions: The top-ranked docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between Naftopidil and the amino acid residues of the receptor.[6] For instance, studies have shown that the hydroxyl group of Naftopidil can form a hydrogen bond with Glu190 in the extracellular loop 2 (ECL2) of the α1D-adrenoceptor.[6]

Validation of Docking Protocol

To ensure the reliability of the docking results, the protocol is typically validated.

-

Re-docking: If a co-crystallized ligand is present in the template structure used for homology modeling, it is extracted and then re-docked into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

-

Enrichment Studies: A set of known active ligands and a larger set of decoy (inactive) molecules are docked. A good docking protocol should rank the active compounds significantly higher than the decoys.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of α1-adrenergic receptors and a typical workflow for molecular docking studies.

Caption: Alpha-1 adrenergic receptor Gq signaling pathway.

Caption: A typical workflow for molecular docking studies.

Conclusion

Molecular docking studies provide valuable insights into the binding mechanism of this compound with adrenergic receptors at a molecular level. Through the use of homology modeling and computational docking simulations, it is possible to predict the binding poses, estimate binding affinities, and identify key amino acid residues involved in the interaction. This in-depth technical guide has outlined the fundamental principles, methodologies, and quantitative data associated with these studies. The provided visualizations of the α1-adrenergic signaling pathway and the molecular docking workflow offer a clear framework for understanding these complex processes. This information is crucial for the rational design of new, more selective, and potent adrenergic receptor antagonists in drug discovery and development.

References

- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structures, absolute configurations and molecular docking studies of naftopidil enantiomers as α1D-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. pure.bond.edu.au [pure.bond.edu.au]

- 10. dbt.univr.it [dbt.univr.it]

- 11. <i>In silico</i> design and molecular modeling of finasteride analog compounds with potential inhibitory activity on enzyme 5α-reductase type 2: A target in treating benign prostatic hyperplasia - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Original Synthesis of Naftopidil Dihydrochloride: A Technical Guide

An in-depth exploration of the origins and seminal synthetic pathway of Naftopidil (B1677906) Dihydrochloride, a significant therapeutic agent in the management of benign prostatic hyperplasia.

Introduction

Naftopidil is a selective α1-adrenergic receptor antagonist primarily used in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). Its efficacy is rooted in its ability to relax the smooth muscles of the prostate and bladder neck, thereby improving urinary flow. This technical guide provides a detailed account of the discovery and the original synthesis of Naftopidil Dihydrochloride, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

Naftopidil was developed by Asahi Kasei Pharma Corporation in Japan. It was first approved for clinical use in Japan in 1999 under the brand name Flivas™ for the treatment of dysuria associated with BPH.[1][2] The development of Naftopidil was a significant advancement in the management of BPH, offering a therapeutic option with a distinct receptor affinity profile. Asahi Kasei Pharma has since been involved in the marketing and further clinical investigation of Naftopidil.[2][3][4] In 2008, Asahi Kasei Pharma acquired all intellectual property rights related to Naftopidil from Roche Diagnostics.[4][5]

The pharmacological innovation of Naftopidil lies in its selectivity for the α1D-adrenergic receptor subtype over the α1A and α1B subtypes.[6][7] This selectivity is believed to contribute to its efficacy in improving both voiding and storage symptoms of BPH, with a potentially favorable side-effect profile compared to less selective alpha-blockers.[6][7]

Original Synthesis Pathway

The original synthesis of Naftopidil, chemically known as 1-(2-Methoxyphenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine, is detailed in U.S. Patent 3,997,666, assigned to Boehringer Mannheim GmbH.[8] The synthesis is a two-step process commencing from 1-naphthol.

The overall synthesis is depicted in the following workflow:

References

- 1. Asahi Kasei Pharma obtains Chinese approval for Flivas™ (naftopidil) dysuria treatment | 2020 | News | Asahi Kasei [asahi-kasei.com]

- 2. Prescription Drugs | Products | Asahi Kasei Pharma Corporation [asahi-kasei.co.jp]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Fiscal 2008 / Press Releases - Asahi Kasei [asahi-kasei.co.jp]

- 5. Asahi Kasei regains naftopidil rights [insights.citeline.com]

- 6. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 8. US3997666A - 1-[3-(Naphth-1-yloxy)-2-hydroxypropvl]-piperazine compounds and therapeutic compositions - Google Patents [patents.google.com]

Preclinical Evidence for Naftopidil Dihydrochloride in Benign Prostatic Hyperplasia: A Technical Guide

Executive Summary: Naftopidil (B1677906) is an α1-adrenoceptor antagonist distinguished by its high affinity for the α1D and α1A subtypes, a characteristic that underpins its clinical efficacy in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Preclinical evidence robustly supports its dual mechanism of action: relaxing prostatic smooth muscle to alleviate dynamic obstruction and inhibiting the proliferation of prostate cells to address the static component of BPH. In vitro studies have quantified its binding affinities, demonstrated its anti-proliferative effects through G1 cell cycle arrest, and elucidated its pro-apoptotic activity via inhibition of the TGF-β signaling pathway. In vivo animal models, including hormonally-induced BPH and bladder outlet obstruction models, have confirmed these effects, showing that naftopidil reduces prostate growth, improves urodynamics, and enhances bladder microcirculation. This document provides a comprehensive overview of the key preclinical data, experimental methodologies, and associated signaling pathways.

Pharmacodynamics: In Vitro Evidence

The preclinical characterization of naftopidil has established its molecular interactions and cellular effects, providing a mechanistic basis for its therapeutic role in BPH.

Receptor Binding Profile

Naftopidil's primary mechanism is the competitive and reversible antagonism of α1-adrenoceptors.[1] Its unique profile is characterized by a greater affinity for the α1D subtype compared to the α1A and α1B subtypes.[2][3] This contrasts with other uroselective agents like tamsulosin (B1681236), which are more α1A-selective.[2] The α1A-adrenoceptors are predominantly located in the prostate, mediating smooth muscle contraction, while α1D-receptors are found in the bladder and spinal cord, influencing bladder storage functions.[4] Naftopidil's affinity for both subtypes may explain its efficacy in treating both voiding and storage symptoms of BPH.[2][4]

Binding studies in human prostatic membranes from BPH patients revealed a Ki value of 11.6 nM for naftopidil against [3H]prazosin binding.[1] Further studies have delineated its subtype selectivity.

| Parameter | α1A-Adrenoceptor | α1D-Adrenoceptor | α1B-Adrenoceptor | Selectivity Ratio (α1D/α1A) | Selectivity Ratio (α1D/α1B) | Source |

| pA2 Value (S-Naftopidil) | 16.2-fold vs α1B | 40.7-fold vs α1B | - | ~2.5 | 40.7 | [5] |

| Relative Affinity | Lower Affinity | 3-fold higher than α1A | 17-fold lower than α1D | 3.0 | 17.0 | [3][6] |

| Ki (nM) in BPH Tissue | - | - | - | - | - | [1] |

| Naftopidil (vs [3H]prazosin) | 11.6 | |||||

| Naftopidil (vs [3H]rauwolscine) | 70.0 |

Table 1: Receptor Binding Affinity and Selectivity of Naftopidil.

Effects on Prostatic Cell Proliferation and Viability

Beyond its muscle-relaxant properties, naftopidil directly inhibits the growth of prostate cells. This anti-proliferative effect has been observed in both androgen-sensitive and androgen-insensitive prostate cancer cell lines, as well as in primary prostate stromal cells (PrSC), which are critical to BPH progression.[7][8][9] Naftopidil induces G1 cell cycle arrest in both prostate cancer and stromal cells.[7][8] Notably, its growth inhibitory effect on stromal cells is more potent than that of the highly α1A-selective antagonist, silodosin.[7][8]

| Cell Line | Cell Type | IC50 (µM) | Effect | Source |

| LNCaP | Androgen-Sensitive Prostate Cancer | 22.2 ± 4.0 | G1 Cell Cycle Arrest | [9] |

| PC-3 | Androgen-Insensitive Prostate Cancer | 33.2 ± 1.1 | G1 Cell Cycle Arrest | [9] |

| PrSC | Prostate Stromal Cells | Not specified | Strong Growth Inhibition, G1 Cell Cycle Arrest | [7][8] |

| Cancer Cell Lines (General) | Prostate Cancer | 1.1 | Growth Inhibition, Apoptosis | [10] |

Table 2: In Vitro Anti-proliferative Activity of Naftopidil.

Mechanism of Action: Signaling Pathways

1.3.1 Induction of G1 Cell Cycle Arrest The inhibition of cell proliferation by naftopidil is mediated by the arrest of the cell cycle at the G1 phase.[9] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors. In LNCaP cells, naftopidil treatment significantly increases the expression of both p27(kip1) and p21(cip1), while in PC-3 cells, it primarily induces p21(cip1).[9] These proteins bind to and inactivate cyclin-CDK complexes, preventing the G1-S phase transition and halting cell division.

1.3.2 Apoptosis Induction via TGF-β Pathway Inhibition Naftopidil also promotes apoptosis, or programmed cell death, in prostate cancer cells.[10] One key mechanism is the interference with transforming growth factor-β (TGF-β) signaling.[10] Naftopidil has been shown to block the phosphorylation of Smad2, a critical downstream mediator in the TGF-β pathway.[10] This inhibition prevents the pro-survival signals mediated by TGF-β, thereby sensitizing cells to apoptosis. This is further supported by findings that naftopidil treatment leads to less frequent detection of the anti-apoptotic protein Bcl2 in prostate cancer cells.[10]

In Vivo Efficacy in Animal Models

The therapeutic potential of naftopidil observed in vitro has been validated in several preclinical animal models that replicate key aspects of BPH pathology.

Hormonally-Induced BPH Models

In a rat model where BPH is induced by a combination of estrogen and androgen, naftopidil and its enantiomers effectively prevented the development of prostatic hyperplasia.[5] This was evidenced by a suppression of the increase in prostate wet weight. The S-enantiomer of naftopidil (S-NAF) demonstrated a superior effect in inhibiting the increase in prostate wet weight and stromal volume compared to the R-enantiomer or the racemic mixture.[5]

| Model | Treatment | Key Findings | Source |

| Estrogen/Androgen-Induced Rat BPH | Racemic Naftopidil, R-NAF, S-NAF | - Prevented increase in prostatic wet weight.- S-NAF showed a significant advantage in inhibiting prostate weight and stroma volume (P<0.05).- Reduced expression of PCNA and α-SMA. | [5] |

Table 3: Efficacy of Naftopidil in a Hormonally-Induced Rat BPH Model.

Bladder Outlet Obstruction (BOO) Models

To model the functional consequences of BPH, rat models of partial bladder outlet obstruction (BOO) are used. In this model, naftopidil treatment (30 mg/kg for 14 days) significantly improved bladder function.[11] It ameliorated bladder overactivity observed in cystometry and improved impaired bladder blood flow.[11] Histological analysis revealed that naftopidil also suppressed detrusor muscle hypertrophy and inflammation, indicating a protective effect on the bladder tissue from obstruction-induced damage.[11]

| Model | Treatment | Key Findings | Source |

| Rat Model of Partial Bladder Outlet Obstruction | Naftopidil (30 mg/kg) for 14 days | - Improved bladder overactivity in cystometry.- Significantly increased bladder capillary blood flow.- Suppressed detrusor muscle hypertrophy and inflammatory cell infiltration.- Reduced bladder tissue levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative stress). | [11] |

| Testosterone-Induced Rat BPH | Naftopidil (75 mg/kg) for 30 days | - Monotherapy did not significantly alter voiding contraction pressure or interval.- Combination with tamsulosin significantly increased voiding pressure and interval time vs BPH control. | [12] |

Table 4: Effects of Naftopidil in Rat Bladder Outlet Obstruction (BOO) and BPH Models.

Experimental Protocols

The following section outlines the methodologies for key experiments cited in the preclinical evaluation of naftopidil.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a drug to specific receptors.

-

Objective: To quantify the binding affinity (Ki) of naftopidil for α1- and α2-adrenoceptors in human prostatic tissue.

-

Protocol:

-

Membrane Preparation: Prostatic tissue from BPH patients is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membranes are incubated with a specific radioligand ([3H]prazosin for α1-receptors, [3H]rauwolscine for α2-receptors) and varying concentrations of the competitor drug (naftopidil).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of naftopidil that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Scatchard analysis can be used to determine if the inhibition is competitive.[1]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle.

-

Objective: To assess the effect of naftopidil on cell cycle distribution in prostate cells.

-

Protocol:

-

Cell Culture and Treatment: Prostate cell lines (e.g., LNCaP, PC-3) are cultured and treated with naftopidil or a vehicle control for a specified duration (e.g., 24-72 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is displayed as a histogram, and software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[9]

-

Estrogen/Androgen-Induced BPH Rat Model

This model mimics the hormonal environment thought to contribute to BPH development.

-

Objective: To evaluate the in vivo efficacy of naftopidil in preventing or treating prostatic hyperplasia.

-

Protocol:

-

Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are castrated to remove endogenous androgen influence.

-

Hormone Administration: After a recovery period, the animals are treated daily with a combination of an androgen (e.g., testosterone) and an estrogen to induce prostatic growth.

-

Drug Treatment: Concurrently with hormone administration, groups of animals are treated orally with naftopidil (at various doses) or a vehicle control.

-

Endpoint Analysis: After a set period (e.g., 4 weeks), the animals are euthanized. The prostates are dissected and weighed (prostate wet weight).

-

Histological and Molecular Analysis: The prostate tissue is processed for histology to assess changes in epithelial and stromal volume. Immunohistochemistry for proliferation markers (e.g., PCNA) and smooth muscle markers (e.g., α-SMA) is also performed.[5]

-

Conclusion

The preclinical evidence for naftopidil dihydrochloride (B599025) provides a strong foundation for its clinical use in benign prostatic hyperplasia. Its unique pharmacodynamic profile, characterized by dual α1D/α1A adrenoceptor antagonism, allows it to effectively target the dynamic component of BPH by relaxing smooth muscle in the prostate and bladder. Furthermore, compelling in vitro and in vivo data demonstrate that naftopidil also addresses the static component of the disease by inhibiting the proliferation of both prostate epithelial and stromal cells through mechanisms involving G1 cell cycle arrest and induction of apoptosis. These multifaceted actions, confirmed in relevant animal models, underscore naftopidil's role as a comprehensive medical therapy for BPH.

References

- 1. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 5. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Naftopidil on Bladder Microcirculation in a Rat Model of Bladder Outlet Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]

Naftopidil Dihydrochloride and Its Effect on Detrusor Muscle Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftopidil (B1677906) is an α1-adrenergic receptor (α1-AR) antagonist utilized in the management of lower urinary tract symptoms (LUTS), particularly those associated with benign prostatic hyperplasia (BPH). A significant body of evidence, from preclinical models to clinical trials, highlights its unique pharmacological profile, characterized by a preferential antagonism of the α1D-adrenoceptor subtype. This subtype is notably expressed in the detrusor muscle of the bladder and the spinal cord, suggesting a direct modulatory role on bladder function independent of its effects on prostatic smooth muscle. This technical guide provides an in-depth review of the existing scientific literature on the effects of naftopidil dihydrochloride (B599025) on detrusor muscle contractility, presenting quantitative data from clinical and preclinical studies, detailing experimental methodologies, and illustrating the key signaling pathways involved. While direct quantitative in vitro data on isolated detrusor muscle contractility, such as IC50 or pA2 values, are not extensively reported in publicly available literature, this guide synthesizes the substantial evidence from urodynamic studies that collectively demonstrate naftopidil's capacity to mitigate detrusor overactivity and improve bladder storage function.

Introduction

Lower urinary tract symptoms (LUTS) encompass a range of storage, voiding, and post-micturition issues that significantly impact quality of life. A key contributor to storage LUTS is detrusor overactivity, characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase. Naftopidil, an α1-AR antagonist, has emerged as a therapeutic agent that not only addresses voiding symptoms by relaxing prostatic smooth muscle but also effectively alleviates storage symptoms.[1][2][3] This efficacy is largely attributed to its higher affinity for the α1D-adrenoceptor subtype over the α1A subtype.[4][5] While α1A-receptors are predominant in the prostate, α1D-receptors are significantly expressed in the detrusor muscle, bladder neck, and spinal cord, providing a clear rationale for naftopidil's direct influence on bladder contractility.[2] This document consolidates the current understanding of this effect for research and drug development professionals.

Mechanism of Action

Naftopidil's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors.[2] Unlike other α1-blockers such as tamsulosin, which are more selective for the α1A subtype, naftopidil exhibits a distinct selectivity profile.

Receptor Affinity:

-

α1D-Adrenoceptor Selectivity: Naftopidil has an approximately 3-fold higher affinity for the α1D-adrenoceptor subtype than for the α1A subtype and a 17-fold higher affinity than for the α1B subtype.[4] This preferential binding to α1D-receptors in the detrusor muscle is believed to be central to its effect on storage symptoms.[2]

Signaling Pathways: The binding of norepinephrine (B1679862) or other agonists to α1D-adrenoceptors on detrusor smooth muscle cells typically initiates a signaling cascade leading to contraction. Naftopidil blocks this pathway at the receptor level.

-

Gq-Protein Coupled Pathway Inhibition: α1-adrenergic receptors are Gq-protein coupled. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent muscle contraction. Naftopidil, by blocking the initial receptor activation, prevents this entire downstream cascade.

-

Spinal Cord Action: α1D-receptors are also present in the lumbosacral spinal cord.[2] Intrathecal administration of naftopidil in rats has been shown to decrease the amplitude of bladder contractions, suggesting a central nervous system-mediated component to its action on bladder activity.[6]

-

Afferent Nerve Modulation: There is evidence to suggest that naftopidil may have an inhibitory effect on C-fiber afferents, which are involved in bladder sensation.[1] This could contribute to the reduction of urgency and frequency by dampening the afferent signals from the bladder.

-

ATP Release Inhibition: Studies in rats have indicated that naftopidil may inhibit the release of adenosine (B11128) triphosphate (ATP) from the bladder epithelium.[7] Since ATP is a key mediator in signaling bladder fullness and pain, this action could further contribute to the amelioration of overactive bladder symptoms.

Quantitative Data on Detrusor Function

Clinical Urodynamic Studies

Clinical trials have consistently demonstrated naftopidil's ability to improve urodynamic parameters related to bladder storage and detrusor overactivity.

| Parameter | Baseline (Mean ± SD) | Post-Naftopidil (Mean ± SD) | Change | P-value | Study Reference |

| Detrusor Overactivity | 40 patients | 9 patients (31 eliminated) | -77.5% | N/A | Oh-oka, 2008[1] |

| First Desire to Void (mL) | 148.3 ± 81.1 | 176.1 ± 76.9 | +27.8 mL | < 0.05 | Yasuda et al., 1994 (cited in[7]) |

| Bladder Compliance (mL/cm H₂O) | 16.8 ± 12.9 | 28.5 ± 17.9 | +11.7 | 0.0082 | Oh-oka, 2008[7] |

| Maximal Cystometric Capacity (mL) | 349.8 ± 122.7 | 381.8 ± 136.5 | +32.0 mL | Borderline | Oh-oka, 2008[7] |

| Involuntary Contractions | 2 patients | 0 patients | Disappeared | N/A | Nishino et al., 2006 |

Preclinical In Vivo Studies (Animal Models)

Studies using rat models of bladder dysfunction provide further evidence of naftopidil's effects on bladder contractility and activity.

| Animal Model | Parameter | Control/Vehicle Group | Naftopidil-Treated Group | Finding | Study Reference |

| Bladder Outlet Obstruction (BOO) Rats | Bladder Activity | Showed bladder overactivity | Improved cystometric pattern | Naftopidil improved bladder overactivity | Nomiya et al., 2013[8] |

| BPH Rats | Voiding Contraction Pressure | Decreased by BPH | No significant effect (monotherapy) | Monotherapy did not restore pressure | Ko et al., 2018[9][10] |

| Rats with Acetic Acid-Induced Bladder Stimulation | Maximum Bladder Contraction Pressure | Increased vs. saline | Increased vs. saline | Did not prevent pressure increase | Sugaya et al., 2007[7] |

| Tranilast-Induced Interstitial Cystitis Rats | Interval Between Bladder Contractions | Shortened | Lengthened (Improved) | Naftopidil improved symptoms | Kadekawa et al., 2017[11] |

Experimental Protocols

The standard method for assessing the direct effect of a compound on detrusor muscle contractility is the in vitro isolated organ bath experiment. While specific studies detailing concentration-response curves for naftopidil on detrusor tissue are scarce, a general methodology can be described.

Isolated Detrusor Muscle Strip Preparation

-

Tissue Source: Bladders are typically harvested from laboratory animals (e.g., Sprague-Dawley rats, guinea pigs) or from human patients undergoing cystectomy (with appropriate ethical approval).

-

Dissection: The bladder is placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The urothelium may be removed by gentle scraping to isolate the effects on the smooth muscle.

-

Strip Preparation: Longitudinal strips of the detrusor muscle (e.g., 10 mm long x 3 mm wide) are carefully dissected from the bladder body.

-

Mounting: The muscle strips are mounted vertically in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂). One end of the strip is fixed, and the other is connected to an isometric force transducer.

Measurement of Contractile Response

-

Equilibration: The mounted strips are allowed to equilibrate for a period (e.g., 60 minutes) under a small resting tension (e.g., 1-2 g).

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a depolarizing agent like potassium chloride (KCl, e.g., 80 mM) or a muscarinic agonist like carbachol.

-

Antagonist Incubation: After washing out the initial stimulus and allowing the tissue to return to baseline, the detrusor strips are incubated with varying concentrations of naftopidil for a set period.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an α1-AR agonist (e.g., phenylephrine (B352888) or norepinephrine) in the presence of naftopidil. The contractile force is recorded by the transducer and data acquisition system.

-

Data Analysis: The data are analyzed to determine parameters such as the EC50 (concentration of agonist producing 50% of maximal response) and Emax (maximal response). The effect of naftopidil is quantified by the rightward shift of the agonist's concentration-response curve. This can be used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. Note: While concentrations of naftopidil from 0.3 to 3 µM have been reportedly used to assess detrusor contractility, specific pA2 or IC50 values from such studies are not available in the reviewed literature.[12]

References

- 1. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical efficacy of an alpha1A/D-adrenoceptor blocker (naftopidil) on overactive bladder symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Early Efficacy of an α1 Adrenoceptor Antagonist, Naftopidil, against Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of an alpha-1d adrenoreceptor antagonist (naftopidil) on bladder dysfunction after radiotherapy in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of Naftopidil in Patients With Neurogenic Lower Urinary Tract Dysfunction: An 8-Week, Active-Controlled, Stratified-Randomized, Double-Blind, Double-Dummy, Parallel Group, Noninferiority, Multicenter Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of High Concentrations of Naftopidil on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Naftopidil Dihydrochloride for the Treatment of Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftopidil (B1677906) Dihydrochloride, a potent and selective α1-adrenoceptor antagonist, has a noteworthy history in the landscape of cardiovascular and urological therapeutics. Initially developed as an antihypertensive agent, its clinical application has predominantly shifted towards the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This technical guide provides an in-depth exploration of the historical development of Naftopidil for its original indication: the treatment of hypertension. We will delve into its pharmacological profile, preclinical and clinical evidence of its antihypertensive effects, and the underlying mechanisms of action.

Preclinical Development: Early Investigations into Antihypertensive Properties

The journey of Naftopidil began with its synthesis and initial characterization as a potential antihypertensive drug. Preclinical studies in various animal models were instrumental in elucidating its pharmacological effects and mechanism of action.

Mechanism of Action: α1-Adrenoceptor Antagonism

Naftopidil exerts its pharmacological effects primarily through the competitive and reversible antagonism of α1-adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system and are found on the smooth muscle cells of blood vessels.[2] Upon stimulation by catecholamines like norepinephrine, α1-adrenoceptors trigger a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[2] By blocking these receptors, Naftopidil inhibits this vasoconstrictive response, leading to vasodilation and a reduction in blood pressure.[2]

Naftopidil exhibits a degree of selectivity for the α1D-adrenoceptor subtype over the α1A and α1B subtypes.[3] While the α1B subtype is predominantly involved in the regulation of blood pressure, the higher affinity for the α1D subtype may contribute to its clinical profile.[2]

Preclinical Efficacy in Animal Models

Early preclinical studies demonstrated the antihypertensive efficacy of Naftopidil in various animal models of hypertension. For instance, in a study involving conscious rats, orally administered Naftopidil was compared to prazosin (B1663645), a well-established α1-blocker. Naftopidil, at a dose of 6.25 mg/kg, induced a significant increase in bladder volume capacity and a decrease in micturition pressure without causing a drop in mean arterial pressure.[4] In contrast, prazosin decreased micturition pressure but also induced a significant decrease in mean arterial pressure at a dose of 1.56 mg/kg.[4] This suggested that Naftopidil might offer a more favorable cardiovascular side-effect profile compared to less selective α1-antagonists.

Clinical Development: Evaluating Efficacy and Safety in Humans

Following promising preclinical results, Naftopidil entered clinical development to assess its safety and efficacy as an antihypertensive agent in humans. While its development path eventually led to a primary indication for BPH, the clinical studies conducted provided valuable data on its blood pressure-lowering effects.

Clinical Trial in Patients with Benign Prostatic Hyperplasia and Hypertension

A significant source of clinical data on the antihypertensive effects of Naftopidil comes from a prospective, open-label study investigating its efficacy and safety in patients with both BPH and hypertension.[5][6]

A total of 118 patients were enrolled, comprising 90 normotensive and 28 hypertensive individuals.[7] The hypertensive group was further randomized to receive either 50 mg or 75 mg of Naftopidil once daily for 12 weeks.[7] The primary efficacy endpoint for the hypertensive cohort was the change from baseline in systolic and diastolic blood pressure at 4 and 12 weeks.[7] Safety was assessed through the monitoring of adverse events.[7]

The study yielded statistically significant reductions in both systolic and diastolic blood pressure in the hypertensive patient groups. The results are summarized in the table below.

| Treatment Group | N | Baseline Mean Systolic BP (mmHg) | Change from Baseline at 12 Weeks (mmHg) | p-value | Baseline Mean Diastolic BP (mmHg) | Change from Baseline at 12 Weeks (mmHg) | p-value |

| Naftopidil 50 mg | 14 | 148.7 | -18.7 | <0.001 | 95.2 | -17.5 | <0.001 |

| Naftopidil 75 mg | 14 | 150.2 | -18.3 | <0.001 | 96.1 | -14.7 | 0.022 |

Data extracted from a prospective, open-label study in patients with BPH and hypertension.[5][6]

Importantly, in the normotensive patient groups, Naftopidil did not cause a significant change in blood pressure from baseline, suggesting a lower risk of hypotension in individuals with normal blood pressure.[8]

In the aforementioned study, adverse events were reported in 7.8% of patients in the 50 mg group and 2.9% in the 75 mg group.[8] The majority of patients who completed the 12-week treatment expressed a willingness to continue the medication.[8]

Another study evaluating the clinical efficacy of naftopidil in 96 patients with hypertensive disease reported an overall effective rate of 90% after 4 weeks of treatment with 25 mg twice daily.[9] The systolic pressure decreased from an average of 166 mmHg to 130 mmHg, and the diastolic pressure decreased from 98 mmHg to 83 mmHg.[9] The drug was reported to be safe and reliable with few side effects.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of α1-Adrenoceptor Antagonism

Naftopidil's mechanism of action involves the blockade of the α1-adrenergic signaling pathway. The following diagram illustrates the key steps in this pathway that are inhibited by Naftopidil.

Caption: Simplified signaling pathway of α1-adrenoceptor activation and its inhibition by Naftopidil.

Experimental Workflow of a Clinical Trial for an Antihypertensive Drug

The following diagram outlines a typical workflow for a clinical trial investigating a new antihypertensive agent, based on the principles of the described Naftopidil study.

Caption: Generalized workflow of a clinical trial for an antihypertensive drug.

Conclusion

The historical development of Naftopidil Dihydrochloride for hypertension showcases a journey from a promising antihypertensive candidate to a clinically established treatment for BPH-associated LUTS. While its primary indication has shifted, the preclinical and clinical data robustly demonstrate its efficacy in lowering blood pressure through α1-adrenoceptor antagonism. The significant reductions in both systolic and diastolic blood pressure observed in hypertensive patients, coupled with a favorable safety profile, underscore its potential as an effective antihypertensive agent. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the foundational science and clinical evidence that defined the early developmental stages of Naftopidil for the management of hypertension. Further research focused solely on essential hypertension could provide a more complete understanding of its therapeutic potential in this broad patient population.

References

- 1. urotoday.com [urotoday.com]

- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 3. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of naftopidil on some urodynamic parameters and arterial blood pressure in comparison with prazosin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bphnews.com [bphnews.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Naftopidil Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftopidil (B1677906) is a selective α1-adrenergic receptor antagonist utilized primarily in the management of benign prostatic hyperplasia (BPH). As a chiral molecule, it exists as two enantiomers, (R)- and (S)-Naftopidil, which are typically administered as a racemic mixture. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of Naftopidil Dihydrochloride (B599025). It includes detailed data on its physicochemical properties, a thorough exploration of its stereoisomers, and methodologies for their separation and characterization. Furthermore, this guide outlines the associated α1-adrenergic signaling pathways and provides detailed experimental protocols relevant to the study of this compound.

Chemical Structure and Physicochemical Properties

Naftopidil is a phenylpiperazine derivative with the chemical name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol.[1][2][3] It is a white crystalline solid.[4] For pharmaceutical applications, it is often formulated as the dihydrochloride salt to enhance its solubility and stability.

The chemical structure of Naftopidil features a naphthalene (B1677914) moiety linked via an ether to a propan-2-ol backbone, which in turn is connected to a piperazine (B1678402) ring substituted with a methoxyphenyl group.

Table 1: Physicochemical Properties of Naftopidil and its Dihydrochloride Salt

| Property | Naftopidil (Free Base) | Naftopidil Dihydrochloride |

| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol[1][2][3] | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol;dihydrochloride[1] |

| CAS Number | 57149-07-2[2][3] | 57149-08-3[1][5] |

| Molecular Formula | C24H28N2O3[2][3] | C24H30Cl2N2O3[1] |

| Molecular Weight | 392.50 g/mol [2] | 465.41 g/mol [1][5][6] |

| Appearance | - | White Crystalline Solid[4] |

Stereoisomerism of Naftopidil

The chemical structure of Naftopidil contains a single stereocenter at the C-2 position of the propan-2-ol moiety. This gives rise to two enantiomers: (R)-Naftopidil and (S)-Naftopidil. In clinical practice, Naftopidil is used as a racemic mixture, meaning it contains equal amounts of both enantiomers.[7]

The absolute configuration of the enantiomers has been unambiguously determined using X-ray crystallography.[7] While both enantiomers exhibit similar antagonistic effects at the α1D-adrenoceptor, their pharmacokinetic profiles and selectivity for other α1-adrenoceptor subtypes show notable differences.[7][8][9]

Pharmacological and Pharmacokinetic Profiles of Naftopidil Enantiomers

While both enantiomers of Naftopidil contribute to the overall therapeutic effect, studies have revealed stereoselective differences in their pharmacokinetics and receptor interactions.

Table 2: Comparative Pharmacokinetic Parameters of Naftopidil Enantiomers in Rats (Oral Administration)

| Parameter | (R)-(+)-Naftopidil | (S)-(-)-Naftopidil | Reference |

| Cmax (ng/mL) | 133.2 | 186.4 | [8] |

| AUC (0-24h) (ng·h/mL) | 602.1 | 877.9 | [8] |

| Bioavailability | ~2-fold higher than (R)-enantiomer | [8] | |

| Prostate Tissue Distribution | Significantly higher | Lower | [8] |

| Liver Tissue Distribution | Higher | Lower | [8] |

| Kidney Tissue Distribution | Significantly higher | Lower | [8] |

Table 3: Comparative α1-Adrenoceptor Subtype Selectivity of Naftopidil Enantiomers

| Enantiomer/Racemate | α1D/α1A Selectivity | α1D/α1B Selectivity | α1A/α1B Selectivity | Reference |

| (S)-Naftopidil | - | 40.7-fold | 16.2-fold | [9] |

| (R)-Naftopidil | Less selective than (S)-enantiomer | Less selective than (S)-enantiomer | Less selective than (S)-enantiomer | [9] |

| Racemic Naftopidil | Less selective than (S)-enantiomer | Less selective than (S)-enantiomer | Less selective than (S)-enantiomer | [9] |

Signaling Pathways

Naftopidil exerts its therapeutic effect by blocking α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for α1-adrenoceptors involves the activation of the Gq alpha subunit.

Caption: α1-Adrenergic Receptor Signaling Pathway and Naftopidil's Point of Action.

Experimental Protocols

Synthesis of Naftopidil Enantiomers

A common synthetic route to Naftopidil involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342) to form an epoxide intermediate.[2] The individual enantiomers can be synthesized using a chiral starting material or through chiral resolution of the racemic mixture. An asymmetric synthesis approach has been described involving the desymmetrization of glycerol.[10]

Caption: Workflow for the Asymmetric Synthesis of Naftopidil Enantiomers.

Chiral Separation of Naftopidil Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of Naftopidil from a racemic mixture.

Method: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Protocol:

-

Preparation of Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and an acetate (B1210297) buffer (e.g., 5 mM, pH 5.3) in a ratio of approximately 50:25:25 (v/v/v).[11] The exact composition may require optimization depending on the specific chiral column used.

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector.

-

Chiral Column: A Chiralpak IA column is a suitable choice for this separation.[11]

-

Flow Rate: A flow rate of 0.5 mL/min is typically employed.[11]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

-

-

Detection:

-

Sample Preparation: Dissolve the racemic Naftopidil sample in a suitable solvent, such as the mobile phase, to a known concentration.

-

Injection and Analysis: Inject a defined volume of the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Determination of Absolute Configuration by X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute configuration of each Naftopidil enantiomer.

Method: Single-crystal X-ray diffraction.

Protocol:

-

Crystal Growth: Grow single crystals of each purified enantiomer of Naftopidil (or a suitable salt form) of sufficient size and quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a suitable detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

-

-

Determination of Absolute Configuration:

-

For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering effects (Bijvoet pairs).

-

The Flack parameter is calculated during the refinement process. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

-

α1-Adrenoceptor Binding Assay

Objective: To determine the binding affinity (Ki) of Naftopidil and its enantiomers for α1-adrenoceptor subtypes.

Method: Radioligand binding assay using cell membranes expressing the receptor of interest.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the desired human α1-adrenoceptor subtype (α1A, α1B, or α1D).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of the membrane preparation.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) that binds to the α1-adrenoceptor.

-

Add increasing concentrations of the unlabeled competitor ligand (Naftopidil, (R)-Naftopidil, or (S)-Naftopidil).

-

For the determination of non-specific binding, add a high concentration of a non-radioactive antagonist.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. This compound | C24H30Cl2N2O3 | CID 11957660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naftopidil - Wikipedia [en.wikipedia.org]

- 3. Naftopidil | C24H28N2O3 | CID 4418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. J63249.MA [thermofisher.com]

- 5. This compound | 57149-08-3 | Benchchem [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Crystal structures, absolute configurations and molecular docking studies of naftopidil enantiomers as α1D-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiospecific determination of naftopidil by RRLC-MS/MS reveals stereoselective pharmacokinetics and tissue distributions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Determination of naftopidil enantiomers in rat plasma using chiral solid phases and pre-column derivatization high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Naftopidil Dihydrochloride in Prostate Cancer Cell Proliferation Assays